REACTION_CXSMILES
|
[CH:1](=[N:5][OH:6])[CH2:2][CH2:3][CH3:4].[CH3:7]/[C:8](/[C:11]([CH3:13])=O)=[N:9]\[OH:10]>CCOCC>[CH3:13][C:11]1[N+:5]([O-:6])=[C:1]([CH2:2][CH2:3][CH3:4])[N:9]([OH:10])[C:8]=1[CH3:7]
|
Name
|
butyraldoxime
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=NO
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on the steam-bath for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the tan solid separated
|
Type
|
CUSTOM
|
Details
|
was removed by filtration (16.7 g.)
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol (95%)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CC=1[N+](=C(N(C1C)O)CCC)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |